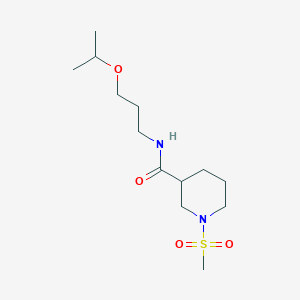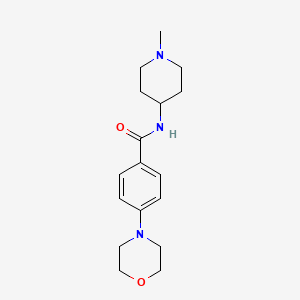![molecular formula C18H20N6O2 B4464643 9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4464643.png)
9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific molecular structure of “9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” would require more specific information or a detailed analysis which I currently do not have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For triazoles, these properties can vary widely. Some general properties of triazoles include their aromaticity, their ability to act as ligands, and their reactivity with azides and alkynes . The specific physical and chemical properties of “9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with the triazolopurine structure have been investigated for their antimicrobial properties. The presence of the triazole ring in the structure is associated with significant biological activity, including antimicrobial effects. Research has shown that derivatives of triazolopurine can be effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents .
Antiviral Research
The triazolopurine derivatives have also been explored for their potential antiviral activities. Studies suggest that these compounds can be designed to target specific viral mechanisms, which could lead to the development of new antiviral drugs. The structural flexibility of triazolopurine allows for the synthesis of a wide range of derivatives, increasing the chances of finding potent antiviral agents .
Cancer Research
In the field of oncology, triazolopurine derivatives are being studied for their potential use as anticancer agents. Their ability to interfere with certain cellular processes that are crucial for cancer cell survival makes them promising candidates for cancer therapy. Research is ongoing to understand their mechanisms of action and to optimize their efficacy and selectivity .
Neurodegenerative Diseases
The compound’s potential effects on neurodegenerative diseases are being explored due to its ability to cross the blood-brain barrier. Its structural similarity to caffeine, a known adenosine receptor antagonist, suggests that it could have applications in modulating neurotransmitter systems, which is relevant in conditions like Alzheimer’s and Parkinson’s disease .
Metabolic Disorders
Research into metabolic disorders has included the study of triazolopurine derivatives due to their influence on various metabolic pathways. These compounds could play a role in the treatment of diseases like diabetes and obesity by affecting the regulation of metabolism at a cellular level .
Inflammation and Immunology
The anti-inflammatory properties of triazolopurine derivatives are being investigated for their potential use in treating chronic inflammatory diseases. By modulating the immune response, these compounds could provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases .
Cardiovascular Applications
Triazolopurine derivatives may have beneficial effects on the cardiovascular system. Their potential to act as vasodilators or to influence heart rate and rhythm is being researched, which could lead to new treatments for various heart conditions .
Molecular Modeling and Drug Design
Due to the structural complexity and versatility of triazolopurine derivatives, they are often used in molecular modeling studies to design new drugs. Computational chemistry techniques utilize these compounds to predict interactions with biological targets, aiding in the discovery of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of triazoles generally involves their ability to bind to various enzymes and receptors in the biological system . This makes them effective in a wide range of applications, from antimicrobial to anticancer treatments . The specific mechanism of action for “9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” is not available in the literature I have access to.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For triazoles, these can vary widely. Some triazoles are used in medicine due to their therapeutic properties, while others may be hazardous . The specific safety and hazards of “9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” are not available in the literature I have access to.
Direcciones Futuras
The future directions in the research and development of triazoles involve the design and synthesis of new derivatives with enhanced biological activities . This includes the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The specific future directions for “9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” are not available in the literature I have access to.
Propiedades
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-10(2)9-23-13-15(25)19-18(26)22(4)16(13)24-14(20-21-17(23)24)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZYHHCPUUGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tetrahydro-2H-thiopyran-4-ylamino)-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B4464562.png)
![N-(2-methyl-3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4464563.png)

![2-chloro-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4464590.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4464600.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4464603.png)
![6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464615.png)
![2-ethyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464620.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464622.png)
![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![7-(2-ethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4464642.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464654.png)
